

# Application Note: Enzymatic Reduction of 3',5'-Bis(trifluoromethyl)acetophenone

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## Compound of Interest

Compound Name: (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Cat. No.: B140412

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The enantioselective reduction of prochiral ketones to form optically active alcohols is a critical transformation in the synthesis of pharmaceutical intermediates. 3',5'-

Bis(trifluoromethyl)acetophenone is a key starting material for the synthesis of several active pharmaceutical ingredients (APIs), including the neurokinin-1 (NK1) receptor antagonist Aprepitant. The stereochemistry of the resulting alcohol, 1-(3,5-

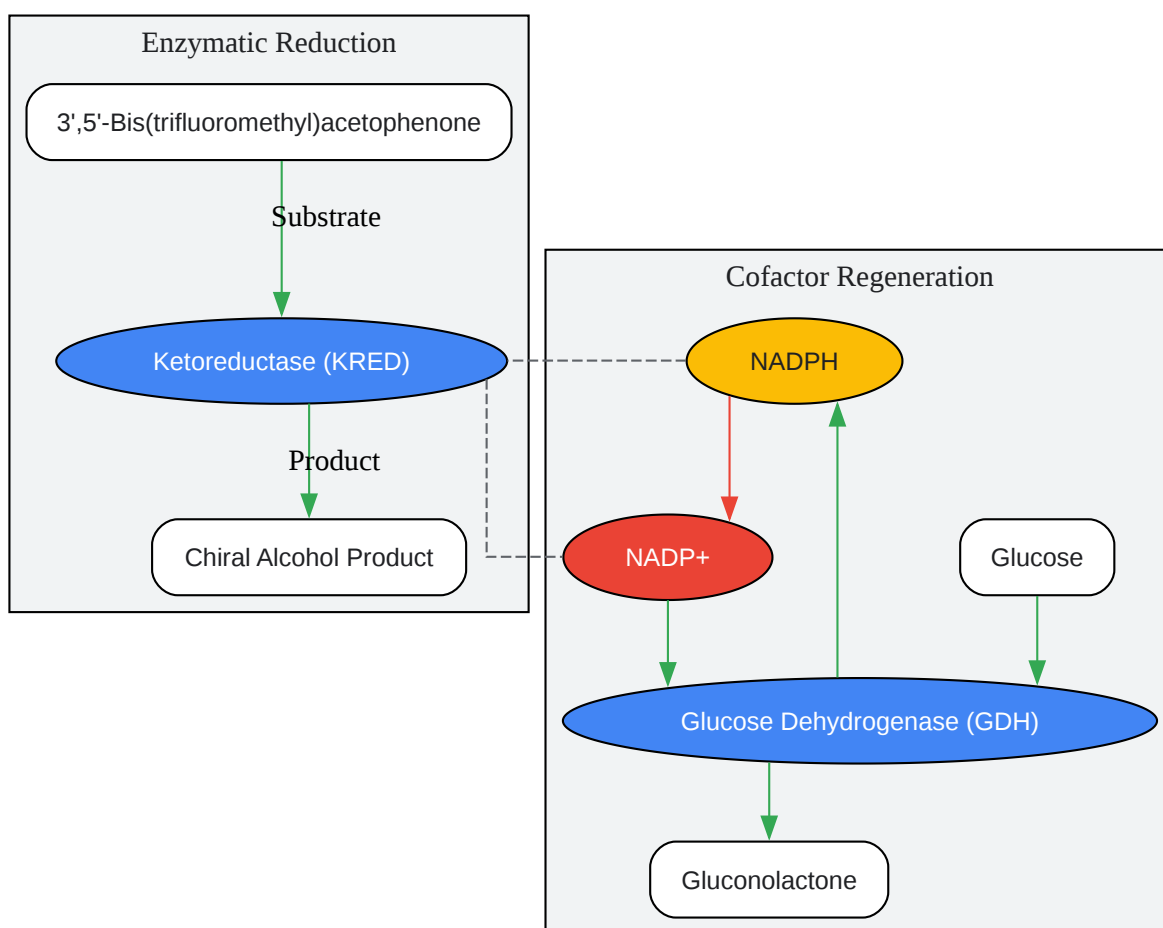
bis(trifluoromethyl)phenyl)ethanol, is crucial for the efficacy of the final drug molecule.

Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a highly efficient and environmentally friendly alternative to traditional chemical methods, providing excellent enantioselectivity and high yields under mild reaction conditions.<sup>[1][2]</sup> This application note provides a detailed protocol for the enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone.

## Signaling Pathway and Experimental Workflow

The enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone involves the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the substrate, catalyzed by a ketoreductase. To make the process economically viable, the expensive cofactor is continuously regenerated. A common method for cofactor regeneration is to use a coupled enzymatic system, such as glucose dehydrogenase (GDH), which oxidizes

glucose to gluconolactone while reducing the oxidized cofactor ( $\text{NAD}^+$  or  $\text{NADP}^+$ ) back to its active form ( $\text{NADH}$  or  $\text{NADPH}$ ).



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Caption: Workflow of the KRED-catalyzed reduction with cofactor regeneration.

## Experimental Protocols

This section details the methodology for the enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone using a ketoreductase with a glucose dehydrogenase-based

cofactor regeneration system.

## Materials

- 3',5'-Bis(trifluoromethyl)acetophenone (Substrate)
- Ketoreductase (e.g., from *Lactobacillus kefir* or a commercially available engineered KRED) [\[3\]](#)
- Glucose Dehydrogenase (GDH)
- $\beta$ -Nicotinamide adenine dinucleotide phosphate (NADP<sup>+</sup>)
- D-Glucose
- Potassium phosphate buffer (pH 7.0)
- Ethyl acetate
- Magnesium sulfate (anhydrous)
- Deionized water

## Equipment

- Jacketed glass reactor with overhead stirring
- Temperature controller/circulator
- pH meter
- Analytical balance
- High-performance liquid chromatography (HPLC) system with a chiral column
- Gas chromatography (GC) system

## Procedure

- Reaction Setup:

- To a 100 mL jacketed glass reactor, add 50 mL of 100 mM potassium phosphate buffer (pH 7.0).
- Dissolve 1.5 g of D-glucose in the buffer.
- Add 10 mg of NADP<sup>+</sup>.
- Add 10 mg of ketoreductase and 10 mg of glucose dehydrogenase.
- Stir the mixture at 200 rpm and maintain the temperature at 30°C.
- Substrate Addition:
  - Dissolve 1.0 g of 3',5'-bis(trifluoromethyl)acetophenone in a minimal amount of a water-miscible co-solvent like isopropanol if necessary, or add directly if using a suitable KRED.
  - Add the substrate solution to the reaction mixture.
- Reaction Monitoring:
  - Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every 1-2 hours).
  - Quench the reaction in the aliquot by adding an equal volume of ethyl acetate.
  - Extract the product and remaining substrate into the organic phase.
  - Analyze the organic phase by GC or HPLC to determine the conversion rate and enantiomeric excess.
- Work-up and Product Isolation:
  - Once the reaction has reached completion (typically >99% conversion), stop the stirring and heating.
  - Extract the reaction mixture with ethyl acetate (3 x 50 mL).
  - Combine the organic layers and wash with brine (1 x 50 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Analysis and Characterization:
  - Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
  - Confirm the structure of the product by  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy.

## Data Presentation

The following table summarizes typical quantitative data for the enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone using different ketoreductases.

Enzyme Source	Substrate Conc. (g/L)	Co-substrate	Reaction Time (h)	Temp (°C)	pH	Conversion (%)	Enantiomeric Excess (ee %)	Product Enantiomer	Reference
Sphingomonas sp. LZ1 (whole cells)	70	Glucose	24	30	7.5	>94	>99.6	(S)	[4]
Chryseobacterium sp. CA49	150	Isopropanol	24	-	-	>99	>99.9	(R)	[5]
Immobilized KRED	150	Isopropanol	-	-	-	98	>99	(R)	[5]
Leifsonia xyli HS0904 (whole cells)	-	-	-	-	-	-	high	(R)	[6][7]
Engineered KRED (Code xis)	150	Isopropanol	-	-	-	98-99	>99	(R)	[5]

## Conclusion

The enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone using ketoreductases is a robust and highly selective method for the production of the corresponding chiral alcohol. This biocatalytic approach offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint. The choice of enzyme allows for the selective synthesis of either the (R)- or (S)-enantiomer, providing access to key chiral building blocks for the pharmaceutical industry. The use of whole-cell biocatalysts or immobilized enzymes can further enhance the economic and practical viability of this process on an industrial scale.<sup>[4][5]</sup>

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